2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid is a versatile chemical compound extensively used in scientific research. Its unique chemical structure, which includes both chloro and fluoro substituents on an anilino group attached to a pyridine carboxylic acid, imparts remarkable properties that find applications in diverse fields ranging from pharmaceuticals to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid typically involves the reaction of 2,3,6-trifluoropyridine with appropriate aniline derivatives under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids as intermediates . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is carefully monitored to maintain the desired reaction environment, including temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form complex organic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid is widely used in scientific research due to its unique properties:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s reactivity makes it useful in developing new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions, providing insights into biological processes.
Industrial Applications: The compound is employed in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine-6-carboxylic acid: Similar structure but lacks the anilino group, affecting its reactivity and applications.
5-Chloro-2,3,6-trifluoropyridine: Contains additional fluorine atoms, leading to different chemical properties and uses.
Uniqueness
2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid is unique due to its specific combination of chloro and fluoro substituents on an anilino group attached to a pyridine carboxylic acid. This structure imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluoroanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-4-1-5-9(14)10(8)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQYIGWPBZUETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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